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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

Cat. No.: B070663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a crucial building

block and intermediate in modern organic and medicinal chemistry. Its stereospecific structure

makes it a valuable tool in the synthesis of enantiomerically pure compounds, particularly

pharmaceuticals. This technical guide provides an in-depth overview of its properties,

synthesis, and applications, tailored for professionals in research and drug development.

Core Properties
(R)-1-(4-Isobutylphenyl)ethanamine is a chiral compound with a single stereocenter at the

carbon atom bearing the amino group. Its chemical and physical properties are summarized in

the tables below.

Chemical Properties
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Property Value Source

Molecular Formula C₁₂H₁₉N [1]

Molecular Weight 177.29 g/mol [1]

CAS Number 1212142-57-8 [1]

IUPAC Name

(1R)-1-[4-(2-

methylpropyl)phenyl]ethanami

ne

N/A

SMILES
CC(C)Cc1ccc(cc1)--INVALID-

LINK--N
[1]

Physicochemical Data (Experimental and Predicted)
Property Value Notes

Purity ≥95%
Commercially available data.

[1]

Topological Polar Surface Area

(TPSA)
26.02 Å² Calculated.[1]

logP (Octanol-Water Partition

Coefficient)
2.9048 Calculated.[1]

Hydrogen Bond Donors 1 Calculated.[1]

Hydrogen Bond Acceptors 1 Calculated.[1]

Rotatable Bonds 3 Calculated.[1]

Synthesis and Enantioselective Preparation
The enantioselective synthesis of (R)-1-(4-Isobutylphenyl)ethanamine is critical to its

application. While various methods for the preparation of chiral phenylethylamines exist, two

prevalent strategies are diastereomeric salt resolution and asymmetric synthesis using chiral

auxiliaries.
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Experimental Protocol: Diastereomeric Salt Resolution
This classical method involves the separation of a racemic mixture of 1-(4-
isobutylphenyl)ethanamine by forming diastereomeric salts with a chiral resolving agent.

Materials:

Racemic 1-(4-isobutylphenyl)ethanamine

(R)-(-)-Mandelic acid (or another suitable chiral acid)

Methanol (or another suitable solvent)

Diethyl ether

1 M Sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Filter paper and funnel

Crystallization dish

Rotary evaporator

Procedure:

Salt Formation: Dissolve the racemic 1-(4-isobutylphenyl)ethanamine in a minimal amount

of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid

in warm methanol.

Crystallization: Slowly add the mandelic acid solution to the amine solution with gentle

stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to

facilitate the crystallization of the less soluble diastereomeric salt, ((R)-amine)-((R)-acid).

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold

methanol. The filtrate will contain the more soluble diastereomeric salt, ((S)-amine)-((R)-

acid).
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Purification: Recrystallize the collected salt from methanol to improve diastereomeric purity.

The purity can be monitored by measuring the optical rotation of the salt at each step.

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M

NaOH solution until the solution is basic (pH > 10). This will deprotonate the amine.

Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with diethyl ether (3 x

20 mL).

Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter

the solution and remove the solvent using a rotary evaporator to yield the purified (R)-1-(4-
isobutylphenyl)ethanamine.

Characterization: Determine the enantiomeric excess (e.e.) of the final product using chiral

HPLC or by measuring its specific rotation.
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Racemic Amine
(R/S)-1-(4-isobutylphenyl)ethanamine

Diastereomeric Salt Formation
in Methanol

Chiral Resolving Agent
((R)-Mandelic Acid)

Fractional Crystallization

Less Soluble Salt
((R)-Amine)-((R)-Acid)Solid

More Soluble Salt
((S)-Amine)-((R)-Acid)

Solution

Liberation of Amine
(Base Treatment) (R)-1-(4-Isobutylphenyl)ethanamine
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Cell Membrane

GPCR
(e.g., Adrenergic Receptor)

G-Protein

activates

(R)-Phenylethylamine
Derivative

Effector Enzyme
(e.g., Adenylyl Cyclase)

activates

Second Messenger
(e.g., cAMP)

produces

Protein Kinase A
(PKA)

activates

Cellular Response

phosphorylates targets leading to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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